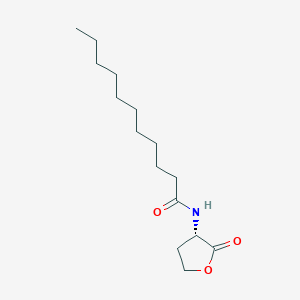

N-undecanoyl-L-Homoserine lactone

概要

説明

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It plays a crucial role in the communication between bacterial cells, regulating gene expression in response to changes in cell population density.

準備方法

Synthetic Routes and Reaction Conditions

N-undecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with undecanoic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and crystallization .

化学反応の分析

Types of Reactions

N-undecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

Reduction: This reaction can reduce carbonyl groups to alcohols or amides to amines.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

Scientific Research Applications

- Quorum Sensing Studies :

- Biofilm Formation :

- Virulence Regulation :

- Biosensor Development :

Case Studies

-

Case Study 1: Biofilm Dynamics :

In a study examining biofilm formation in Pseudomonas aeruginosa, researchers found that the presence of this compound significantly increased biofilm biomass compared to control conditions. This highlights its role in enhancing microbial community structure and function . -

Case Study 2: Virulence Factor Expression :

A study focused on Vibrio cholerae demonstrated that exposure to C11-HSL led to increased expression of cholera toxin genes, linking quorum sensing with virulence regulation. This finding underscores the potential for targeting AHL signaling pathways to mitigate infections .

作用機序

N-undecanoyl-L-Homoserine lactone exerts its effects through quorum sensing, a process where bacterial cells communicate using signaling molecules. It binds to receptor proteins such as LuxR in bacteria, leading to the activation or repression of target genes. This regulation affects various cellular processes, including biofilm formation, virulence, and antibiotic resistance .

類似化合物との比較

N-undecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:

- N-decanoyl-L-Homoserine lactone

- N-dodecanoyl-L-Homoserine lactone

- N-3-oxo-dodecanoyl-L-Homoserine lactone

These compounds share a common homoserine lactone core but differ in their acyl side chains, affecting their stability, solubility, and biological activity. This compound is unique due to its specific acyl chain length, which influences its role in quorum sensing and its interactions with bacterial receptors .

生物活性

N-undecanoyl-L-homoserine lactone (C11-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing. These compounds play significant roles in regulating various biological processes, including virulence, biofilm formation, and host interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on mammalian cells, and potential applications in biotechnology and medicine.

- Chemical Formula : C15H27NO3

- Molecular Weight : 269.39 g/mol

- Structure : Characterized by a homoserine lactone ring and an undecanoic acid side chain.

This compound functions primarily as a quorum-sensing molecule in Gram-negative bacteria. It regulates gene expression in response to population density, enabling bacteria to coordinate group behaviors such as biofilm formation and virulence factor production.

- Quorum Sensing : this compound is synthesized by bacteria such as Pseudomonas aeruginosa. It binds to specific receptors (LasR) leading to the activation of genes responsible for virulence and biofilm development .

- Host Interaction : Recent studies indicate that AHLs can modulate host immune responses. For example, they can induce apoptosis in human cells and affect the proliferation of epithelial cells .

- Cellular Effects : this compound has been shown to influence intracellular signaling pathways, including those involving calcium mobilization and inflammatory responses .

Biological Effects on Mammalian Cells

This compound exhibits various biological effects on mammalian cells:

- Immune Modulation : It has been reported to enhance phagocytosis in human immune cells, thereby influencing inflammation and immune responses .

- Cytotoxicity : Studies have demonstrated that AHLs can induce cytotoxic effects in human granulocytes and monocytes, with implications for understanding bacterial pathogenesis .

- Cell Proliferation : AHLs can inhibit cell proliferation in certain contexts, which may be linked to their role in bacterial virulence .

Case Studies

Several studies have explored the biological activity of this compound:

- Virulence Factor Production : In Pseudomonas aeruginosa, this compound was shown to regulate the expression of genes involved in virulence, contributing to the pathogenicity of this bacterium in infections .

- Biofilm Formation : Research demonstrated that this compound promotes biofilm formation through its interaction with quorum-sensing pathways, which is critical for bacterial survival in hostile environments .

- Host-Microbe Interaction Studies : A study investigated the effects of AHLs on gut microbiota and their potential role in modulating host immune responses, revealing that changes in AHL profiles could influence health outcomes in individuals with inflammatory bowel disease (IBD) .

Applications

Given its biological activity, this compound has potential applications:

- Biocontrol Agents : Due to its ability to modulate microbial communities, it could be utilized in agricultural settings to enhance plant growth or suppress pathogenic bacteria.

- Antimicrobial Formulations : As part of antimicrobial compositions, it may enhance the efficacy of wound care products by targeting bacterial communication systems .

- Research Tool : Its role as a signaling molecule makes it valuable for studying microbial behavior and developing strategies against biofilm-associated infections.

特性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWJNUREPGJHSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025436 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216596-71-3 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。